(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a small-molecule methanone derivative characterized by a pyrrolidine core substituted with a 5-chloropyrimidin-2-yloxy group and a 2-chlorophenyl ketone moiety. The presence of chlorine atoms at strategic positions (e.g., the phenyl and pyrimidine rings) enhances its electronic and steric properties, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-7-18-15(19-8-10)22-11-5-6-20(9-11)14(21)12-3-1-2-4-13(12)17/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIDVCDCKZSJKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Ether Formation: The pyrimidinyl ether linkage is formed via nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrimidinyl ether and pyrrolidinyl ketone moieties suggests possible activity against various biological targets, including enzymes and receptors.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and the pyrrolidinyl ketone moiety could facilitate binding to hydrophobic pockets in proteins, while the pyrimidinyl ether linkage might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several methanone derivatives and heterocyclic systems. Below is a comparative analysis of its features against related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocyclic Variations: The target compound’s pyrrolidine core distinguishes it from pyrazole (e.g., CAS 1311278-51-9 ), indole (e.g., naphthalenyl-methanone derivatives ), or pyrazolo-pyrimidine systems (e.g., Example 62 in ). Pyrrolidine’s flexibility and oxygen bridge may enhance conformational adaptability in biological targets.
Chlorine Substitution Patterns: Chlorine at the 2-position of the phenyl ring (target compound) vs. 4-position in CAS 1311278-51-9 alters steric hindrance and electronic effects.
Biological Relevance: Compounds like 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone demonstrate the importance of chloro-aniline moieties in anticancer activity, suggesting similar pathways for the target compound.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling reactions between substituted pyrrolidines and chlorinated aryl ketones, analogous to methods described for pyrazolo-pyrimidine derivatives (e.g., Suzuki coupling in ).
Biological Activity
The compound (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chlorinated phenyl ring and a pyrrolidine moiety linked to a chloropyrimidine, which is essential for its biological activity.
Research indicates that this compound may inhibit specific enzymes or receptors involved in cancer progression, particularly those associated with epidermal growth factor receptor (EGFR) mutations. Such mutations are commonly implicated in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
A notable study demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone have shown IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 1: In Vitro Evaluation
In vitro studies conducted on A431 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at the G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptotic cell death .
Case Study 2: Antiviral Activity
Research into pyrimidine derivatives has also highlighted their role in enhancing antiviral responses. Compounds similar to (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone have shown potential in modulating the immune response against viral infections by stimulating the production of interferons, which are crucial for antiviral defense mechanisms .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 5.0 | Apoptosis induction |
| Antiviral | Vero E6 | 10.0 | Interferon stimulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
